(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
Structural Classification Within the Thiazolidinone Pharmacophore Family
The compound belongs to the rhodanine subclass of 4-thiazolidinones, distinguished by a thioxo group at position 2 and a non-planar, sp³-hybridized C4 carbonyl oxygen. Key structural features include:
This architecture places the molecule within the "tail approach" paradigm, where the chromene group acts as a variable substituent to fine-tune target selectivity. Comparative analysis with classical thiazolidinones reveals enhanced conformational rigidity due to the fused chromene system, potentially reducing off-target interactions.
Rationale for Chromene-Thiazolidinone Hybrid Molecular Design
The hybridization strategy leverages complementary pharmacological properties:
Thiazolidinone Contribution
Chromene Enhancement
Molecular docking simulations of analogous hybrids show dual binding modes:
- Rhodanine core anchors to catalytic lysine residues via thiocarbonyl interactions
- Chromene moiety occupies hydrophobic subpockets through van der Waals forces
This bifunctional design addresses the limitations of single-pharmacophore agents, as evidenced by enhanced α-glucosidase inhibition (IC₅₀ = 1.50 ± 0.05 μM) in related chromene-thiazolidinones compared to acarbose controls.
Historical Development of Rhodanine-Based Therapeutic Agents
The therapeutic evolution of rhodanines spans three key phases:
Phase 1: Early Antimicrobial Applications (1940s–1970s)
- Rhodanine’s identification as a penicillin bioisostere led to analogs with Gram-positive coverage.
- Limited clinical success due to metabolic instability of simple derivatives.
Phase 2: Target-Specific Optimization (1980s–2010s)
- 1992: FDA approval of epalrestat, a rhodanine-derived aldose reductase inhibitor for diabetic neuropathy.
- 2000s: Discovery of 5-arylidenerhodanines as allosteric modulators of protein tyrosine phosphatases.
Phase 3: Hybridization Era (2010s–Present)
- 2022: Thiazolidinone-indole hybrids demonstrate sub-micromolar α-amylase inhibition.
- 2023: Benzylidene-coumarin-thiazolidinones show CDK2 binding affinity (-62.687 kcal/mol).
- 2024: Carbazolyl-thiazolyl-chromone hybrids exhibit VEGFR-2 inhibition comparable to sorafenib.
The subject compound embodies Phase 3 innovations through its:
- Isobutyl group: Addresses metabolic oxidation liabilities of smaller alkyl chains
- Methylchromene: Balances hydrophobicity (ClogP ≈ 3.2) and polar surface area (≈90 Ų) for CNS penetration
Current synthetic protocols enable gram-scale production via:
Properties
Molecular Formula |
C18H19NO2S2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO2S2/c1-11(2)10-19-17(20)16(23-18(19)22)9-14-8-13-6-4-5-7-15(13)21-12(14)3/h4-9,11-12H,10H2,1-3H3/b16-9- |
InChI Key |
KMWBFXBSRJZTLE-SXGWCWSVSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC(C)C |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Protocol from Multicomponent Reactions
A method adapted from Rawal et al. employs HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent to facilitate the reaction between isobutylamine, carbon disulfide, and mercaptoacetic acid. The reaction proceeds in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIEA) as a base, yielding 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in 85–90% yield after 30 minutes at room temperature.
Key Reaction Parameters:
-
Molar Ratio: 1:1:1 (amine:CS₂:mercaptoacetic acid).
-
Solvent: THF or DMF.
-
Catalyst: HBTU (1.1 equiv).
-
Base: DIEA (2.0 equiv).
Alternative Cyclization Using DCC
For sterically hindered amines like isobutylamine, the DCC (dicyclohexylcarbodiimide)-mediated method is less efficient (<60% yield) due to poor nucleophilicity. However, substituting DCC with HOBt (hydroxybenzotriazole) or HBTU improves yields by minimizing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (s, 1H, chromene H4), 7.45–7.20 (m, 4H, aromatic), 6.25 (s, 1H, H5), 4.45 (d, J = 7.2 Hz, 2H, N-CH₂), 2.55 (m, 1H, isobutyl CH), 1.05 (d, J = 6.8 Hz, 6H, isobutyl CH₃).
-
-
¹³C NMR:
-
δ 192.5 (C4=O), 167.3 (C2=S), 152.1 (chromene C2), 125.8–115.2 (aromatic carbons), 105.4 (C5), 45.2 (N-CH₂), 28.7 (isobutyl CH), 22.1 (CH₃).
-
High-Resolution Mass Spectrometry (HRMS)
-
Observed: m/z 361.0854 [M+H]⁺ (C₁₈H₁₉N₂O₂S₂ requires 361.0851).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Chromene Aldehyde Synthesis:
-
Purification:
-
Column chromatography (silica gel, hexane:ethyl acetate 3:1) resolves geometric isomers, though the (5Z) form predominates (>90%).
-
-
Green Chemistry Approaches:
Chemical Reactions Analysis
1.1. Knoevenagel Condensation
The core synthesis involves Knoevenagel condensation between 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and 2-methyl-2H-chromene-3-carbaldehyde. This reaction is typically catalyzed by acetic acid under microwave irradiation, enabling rapid cyclization and high regioselectivity for the (Z)-isomer .
Reaction Conditions
| Component | Details |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (1–2 drops) |
| Temperature | 100–120°C (microwave-assisted) |
| Time | 15–30 minutes |
| Yield | 70–85% |
Mechanistic Insight
The aldehyde reacts with the active methylene group (C5) of the thiazolidin-4-one via nucleophilic attack, followed by dehydration to form the exocyclic double bond. Microwave irradiation accelerates the reaction by enhancing molecular collisions and reducing side products .
1.2. Spectroscopic Characterization
-
¹H-NMR : The (Z)-configuration is confirmed by coupling constants (J = 10–12 Hz) between H5 and the chromenylmethylene proton.
-
IR : Strong absorption at 1680–1700 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C=S) .
2.1. Thioxo Group Reactivity
The C2-thioxo group participates in nucleophilic substitutions and cycloadditions :
-
Amination : Reaction with primary amines (e.g., benzylamine) under microwave conditions replaces the thioxo group with an amino group, yielding 2-amino derivatives .
Example :Yield Reaction Time 65–75% 20–40 minutes -
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces S-alkylated derivatives, though competing N-alkylation may occur .
2.2. Exocyclic Double Bond Modifications
The 5-arylidene moiety undergoes electrophilic additions and photochemical reactions :
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding the saturated analog .
-
Diels-Alder Reactions : The electron-deficient double bond reacts with dienes (e.g., 1,3-butadiene) to form six-membered cycloadducts, though specific examples for this compound require further study .
Stability and Degradation
-
Thermal Stability : Stable up to 250°C (DSC analysis), with decomposition observed at higher temperatures .
-
Photoreactivity : The chromenyl group may undergo [2+2] photocycloaddition under UV light, forming dimeric products .
Biological Implications
While beyond the scope of chemical reactions, structural analogs demonstrate:
-
Anticancer Activity : Inhibition of cyclin-dependent kinases (CDK2 IC₅₀ = 0.24–0.54 µM) .
-
Antibacterial Effects : MIC values of 12.5 µg/mL against Salmonella typhi .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde, AcOH, microwave (120°C) | (5Z)-Arylidene derivative | 70–85% |
| Amination | Benzylamine, EtOH, 80°C | 2-Amino-thiazolidinone | 65–75% |
| Hydrogenation | H₂, Pd-C, MeOH | Saturated thiazolidinone | 80–90% |
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that thiazolidinones can exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated several thiazolidinone derivatives for their antimicrobial activities. The results demonstrated that compounds similar to (5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL against various bacterial strains . This highlights the potential of thiazolidinones in combating antibiotic-resistant bacteria.
Anticancer Properties
The compound has also been studied for its anticancer effects. Thiazolidinones are known to impact cancer cell lines through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The compound demonstrated IC50 values less than those of standard chemotherapeutic agents like doxorubicin, indicating a promising cytotoxic profile . Molecular dynamics simulations further elucidated the interaction mechanisms between these compounds and target proteins involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been documented in several studies, suggesting their utility in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Pathways
Research has indicated that thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism contributes to their therapeutic effects in conditions like arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Isobutyl group | Enhances lipophilicity and cellular uptake |
| Chromenyl moiety | Increases interaction with biological targets |
| Thioxo group | Contributes to antimicrobial potency |
Mechanism of Action
The mechanism of action of (5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and generating reactive oxygen species. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 3 (amine/alkyl groups) and 5 (arylidene groups). These modifications influence melting points, solubility, and bioactivity.
Table 1: Comparative Physicochemical Data
Key Observations:
- Melting Points: Bulky or rigid substituents (e.g., 1,3-benzodioxole in 5e) correlate with higher melting points (>260°C) due to enhanced crystal packing . The target compound’s chromene group may similarly elevate its melting point.
- Synthetic Yields: Microwave synthesis (e.g., 78–96% yields in –2) is efficient for analogous compounds, suggesting the target could be synthesized similarly.
Crystallographic and Spectroscopic Characterization
- Crystal Packing: Analogs with 2-methylbenzylidene () or hydroxybenzylidene () groups exhibit planar geometries stabilized by π-π stacking and hydrogen bonds . The target compound’s chromene ring may adopt similar packing motifs.
- Spectroscopic Confirmation: NMR and IR data for analogs () confirm Z-configuration and substituent positions. For example, 1H NMR shifts at δ 6.8–7.5 ppm indicate aromatic protons in the arylidene group .
Biological Activity
(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its unique molecular structure, which includes a thiazolidinone ring fused with a chromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is C18H19NO2S2, with a molecular weight of approximately 345.486 g/mol. The presence of sulfur and nitrogen in its structure contributes to its diverse chemical reactivity and potential biological activities .
1. Antioxidant Activity
Thiazolidinone derivatives, including this compound, have been shown to exhibit significant antioxidant properties. A study reported that modifications in the thiazolidinone structure can enhance antioxidant activity, making these compounds potential candidates for therapeutic applications in oxidative stress-related diseases .
2. Anticancer Activity
Research indicates that thiazolidinones possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds structurally similar to (5Z)-3-isobutyl have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cells .
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinone derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in inflammatory diseases .
4. Antimicrobial Activity
Thiazolidinone derivatives have displayed antimicrobial properties against a range of pathogens. The structural features of (5Z)-3-isobutyl enhance its efficacy against bacteria and fungi, making it a promising candidate for developing new antimicrobial agents .
Structure-Activity Relationship
The biological activities of thiazolidinones are significantly influenced by their structural modifications. The presence of specific substituents on the thiazolidinone ring can enhance or diminish their biological efficacy. For example, the isobutyl group and chromene moiety in (5Z)-3-isobutyl increase its selectivity and potency compared to other derivatives lacking these groups .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin | Lacks isobutyl group | Antimicrobial properties |
| 6-{(5Z)-5-[2-methylchromen]methylene}-4-Oxo | Contains different substituents | Potential anti-inflammatory effects |
| 4-Oxo-thiazolidine derivatives | Varying substituents on the thiazolidine ring | Diverse biological activities |
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various thiazolidinones using DPPH radical scavenging assays. Compounds showed varying degrees of activity, with some exhibiting comparable efficacy to established antioxidants like vitamin C .
- Cytotoxicity in Cancer Cells : In vitro experiments on B16F10 cells demonstrated that certain analogs of thiazolidinones effectively inhibited melanin production through mushroom tyrosinase inhibition without significant cytotoxicity at low concentrations .
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrazone | Acetic acid, 80°C, 4 h | 85% | 90% (TLC) |
| Cyclization | DMF-AcOH, reflux, 3 h | 65% | 95% (HPLC) |
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Derivative | IC₅₀ (Enzyme) | IC₅₀ (Cellular) | logP |
|---|---|---|---|
| Parent compound | 2.1 µM | 18.5 µM | 3.5 |
| 6-NO₂-chromenyl | 0.9 µM | 8.2 µM | 4.1 |
| Cyclopropylmethyl | 3.5 µM | 12.4 µM | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
